molecular formula C16H9F3INO B12605263 7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol CAS No. 648896-61-1

7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol

Cat. No.: B12605263
CAS No.: 648896-61-1
M. Wt: 415.15 g/mol
InChI Key: FLLCKJHEBLRDHN-UHFFFAOYSA-N
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Description

7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Iodination: The iodination of the quinoline core can be achieved using iodine (I2) or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions to form different derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Cross-Coupling: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce various biaryl compounds.

Scientific Research Applications

7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential use in developing new drugs for various diseases.

    Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol
  • 7-Chloro-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol
  • 7-Bromo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol

Uniqueness

7-Iodo-5-(2-(trifluoromethyl)phenyl)quinolin-8-ol is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate for the synthesis of various derivatives. The trifluoromethyl group enhances its biological activity and provides unique properties compared to other halogenated quinoline derivatives.

Properties

CAS No.

648896-61-1

Molecular Formula

C16H9F3INO

Molecular Weight

415.15 g/mol

IUPAC Name

7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol

InChI

InChI=1S/C16H9F3INO/c17-16(18,19)12-6-2-1-4-9(12)11-8-13(20)15(22)14-10(11)5-3-7-21-14/h1-8,22H

InChI Key

FLLCKJHEBLRDHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)I)C(F)(F)F

Origin of Product

United States

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